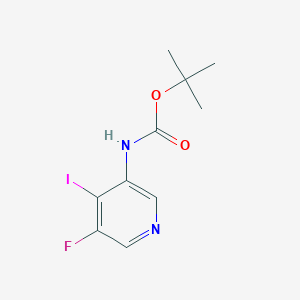

Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H12FIN2O2. It is a derivative of pyridine, featuring both fluorine and iodine substituents on the pyridine ring, along with a tert-butyl carbamate group. This compound is primarily used in research and development, particularly in the synthesis of biologically active molecules.

Preparation Methods

The synthesis of tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate typically involves the protection of amines followed by subsequent chemical transformations. One common method includes the reaction of tert-butyl N-hydroxycarbamate with aldehydes in the presence of sodium benzenesulfinate and formic acid. This reaction yields N-(Boc)-protected nitrones, which can then be further reacted with organometallics to form the desired carbamate derivative. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate undergoes various chemical reactions, serving as a versatile building block in organic synthesis. Some of the common reactions include:

Substitution Reactions: The iodine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form complex molecules.

Common reagents used in these reactions include organometallics, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Synthesis of Biologically Active Compounds: It serves as an intermediate in the synthesis of various biologically active molecules, including pharmaceuticals.

Crystallography Studies: The compound is used in the study of crystal structures, where it helps in understanding molecular interactions and conformations.

Material Science: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms on the pyridine ring can influence its reactivity and binding affinity to various biological targets. The tert-butyl carbamate group provides stability and can act as a protecting group during chemical transformations .

Comparison with Similar Compounds

Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate can be compared with other similar compounds, such as:

- Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate

- Tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate

- Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates

These compounds share similar structural features but differ in their substituents and specific applications.

Biological Activity

Tert-butyl (5-fluoro-4-iodopyridin-3-yl)carbamate is a compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a pyridine ring with fluorine and iodine substituents, along with a tert-butyl carbamate functional group, enhances its biological activity and potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C10H12FIN2O2

- Molecular Weight : 338.1178 g/mol

- CAS Number : 1773562-84-7

The structure of this compound allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of biologically active molecules .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets.

Key Mechanisms Include :

- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways, which may lead to therapeutic effects in diseases such as cancer and diabetes .

- Binding Affinity : The presence of halogen substituents (fluorine and iodine) can modulate the compound's binding affinity to proteins or receptors, enhancing its efficacy .

- Steric Hindrance : The tert-butyl group introduces steric hindrance, influencing the reactivity and selectivity of chemical reactions involving this compound .

Biological Activity

This compound has been evaluated for various biological activities:

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, studies have shown that certain pyridine derivatives can effectively target cancer cells by modulating signaling pathways associated with cell growth and survival .

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. Its ability to inhibit glycogen synthase kinase 3 (GSK-3), a key player in neurodegeneration, positions it as a candidate for further investigation in neuropharmacology .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer properties | Demonstrated inhibition of proliferation in breast cancer cell lines with IC50 values in low micromolar range. |

| Study B | Neuroprotection | Showed reduced neuronal apoptosis in models of neurodegeneration; potential GSK-3 inhibition was noted. |

| Study C | Synthesis and reactivity | Outlined efficient synthetic routes for producing this compound and highlighted its utility as an intermediate for other biologically active molecules. |

These findings underline the compound's versatility and potential applications across various therapeutic areas.

Properties

IUPAC Name |

tert-butyl N-(5-fluoro-4-iodopyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FIN2O2/c1-10(2,3)16-9(15)14-7-5-13-4-6(11)8(7)12/h4-5H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSFDXQUTGWIXAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FIN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.